Ethynodiol diacetate is a synthetic progestin, primarily used in hormonal contraceptives. It is derived from the natural hormone progesterone and functions by mimicking its effects in the body. Ethynodiol diacetate is classified as a steroid hormone and is often combined with estrogen in oral contraceptives to enhance efficacy and minimize side effects.
Ethynodiol diacetate is synthesized from the natural steroid hormone, progesterone. Its chemical classification falls under the category of synthetic progestins, which are designed to interact with progesterone receptors in the body. This compound is often found in combination with estrogenic compounds such as ethinyl estradiol in various contraceptive formulations.
The synthesis of ethynodiol diacetate involves several steps, typically starting from progesterone. The general synthetic route includes:
The synthesis can be monitored through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structure and purity of the final product .
Ethynodiol diacetate has the molecular formula and a molecular weight of approximately 384.508 g/mol. The compound features a steroid backbone with two acetate groups attached at the hydroxyl positions.
Ethynodiol diacetate can undergo several chemical reactions, including:
These reactions are crucial for understanding its pharmacokinetics and bioavailability when administered as a contraceptive.
Ethynodiol diacetate acts primarily as a progestin by binding to progesterone receptors in target tissues such as the uterus and hypothalamus. The mechanism involves:
Ethynodiol diacetate is primarily used in oral contraceptives due to its progestational activity. Its applications include:
Ethynodiol diacetate (17α-ethynyl-3β,17β-dihydroxyestr-4-ene diacetate) was first synthesized in the 1960s as part of the development of orally active progestins. Early synthetic routes relied on multi-step chemical modifications of steroidal precursors like ethisterone (17α-ethynyltestosterone) and norethindrone (17α-ethynyl-19-nortestosterone). The foundational approach involved:
A significant challenge was the instability of 3-keto-4-ene intermediates during manufacturing, which led to impurities reducing final yield. Optimization strategies focused on:
Table 1: Evolution of Ethynodiol Diacetate Synthesis
| Synthetic Era | Key Method | Yield (%) | Critical Innovation |
|---|---|---|---|
| 1960s (Initial) | Chemical reduction (NaBH₄) | 18-22% | Basic diacetate formation |
| 1970s (Improved) | Microbial reduction (Yeast) | 35-40% | Stereoselective 3β-OH configuration |
| 1980s-Optimized | Catalytic hydrogenation (Pd/BaSO₄) | 52-58% | Preserved ethynyl group integrity |
| Modern | Biocatalytic acetylation (Lipases) | 68-75% | Regioselective diacetate formation |
Modern routes employ biocatalysis using immobilized lipases (e.g., Candida antarctica Lipase B) for regioselective acetylation, achieving >70% yield with exceptional stereocontrol. This eliminates the need for protecting groups during the 3,17-diacetylation step, significantly streamlining production [3].
Biotransformation leverages enzymatic systems to modify ethynodiol diacetate through region-selective and stereospecific reactions, generating novel derivatives inaccessible via chemical synthesis. Key systems include:
Microbial Transformation (Fungal):Cunninghamella elegans (ATCC 9245) introduces hydroxyl groups at C6 and C10 positions under submerged fermentation (120 rpm, 28°C, 7-14 days). This fungus exhibits remarkable regiodivergence:
The reactions proceed via cytochrome P450-mediated oxidation (CYP52 family), with NADPH-dependent enzymes controlling stereoselectivity. The 6α-hydroxylation exhibits 8-fold higher velocity than 6β-hydroxylation due to preferential binding in the enzyme active site.
Plant Cell Culture Systems:Ocimum basilicum (sweet basil) suspension cultures catalyze hydrolysis, oxidation, and allylic rearrangement over 10-12 day biotransformation periods:
Azadirachta indica (neem) cultures predominantly drive hydrolytic pathways, yielding metabolites 5 and 6 (17α-ethynyl-17β-hydroxyestr-4-en-3-one) within 7 days. The enzymatic machinery includes serine hydrolases for deacetylation and 17β-hydroxysteroid dehydrogenases for oxidation at C3 [7].
Table 2: Biotransformation Products of Ethynodiol Diacetate
| Biological System | Primary Metabolites | Reaction Type | Yield (%) | Stereochemistry |
|---|---|---|---|---|
| Cunninghamella elegans | 17α-Ethynylestr-4-en-3β,17β-diacetoxy-6α-ol | Hydroxylation | 42% | α-configuration |
| Cunninghamella elegans | 17α-Ethynylestr-4-en-3β,17β-diacetoxy-6β-ol | Hydroxylation | 11% | β-configuration |
| Cunninghamella elegans | 17α-Ethynylestr-4-en-3β,17β-diacetoxy-10β-ol | Hydroxylation | 9% | β-configuration |
| Ocimum basilicum | 17α-Ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene | Hydrolysis | 38% | 3β,17β-diol |
| Ocimum basilicum | 17α-Ethynyl-5α,17β-dihydroxyestr-3-ene | Allylic rearrangement | 12% | 5α-H configuration |
| Azadirachta indica | 17α-Ethynyl-17β-hydroxyestr-4-en-3-one | Hydrolysis + oxidation | 51% | Δ⁴-3-keto |
These biotransformations demonstrate species-dependent enzymatic preferences, with fungal systems favoring hydroxylation and plant cultures excelling in hydrolytic/oxidative pathways. The metabolites retain contraceptive potential while offering modified receptor binding profiles [5] [7].
Ethynodiol diacetate acts as a double prodrug, requiring sequential enzymatic hydrolysis to form active ethynodiol (17α-ethynyl-3β,17β-diol) and subsequently norethindrone (17α-ethynyl-19-nor-4-androsten-17β-ol-3-one). The activation cascade faces stereochemical complexities:
Esterase Sensitivity and Positional Dependence:
Metabolic Instability Hotspots:
Computational modeling reveals the molecular basis of stereoselective activation:
Table 3: Activation Parameters of Ethynodiol Diacetate and Derivatives
| Activation Parameter | 3β-Monoacetate | 17β-Monoacetate | 6α-Hydroxy Derivative | 6β-Hydroxy Derivative |
|---|---|---|---|---|
| CES1 KM (µM) | 18 ± 2.1 | 92 ± 8.7 | 22 ± 1.9 | 41 ± 3.7 |
| Vmax (nmol/min/mg) | 48 ± 3.5 | 9 ± 0.8 | 39 ± 2.8 | 26 ± 2.3 |
| Plasma t₁/₂ (h) | 1.2 ± 0.1 | 4.7 ± 0.3 | 0.9 ± 0.1 | 1.8 ± 0.2 |
| Docking Score (kcal/mol) | -9.2 | -6.8 | -8.7 | -7.9 |
| Activation Energy (kcal/mol) | 18.3 | 23.1 | 19.4 | 21.8 |
Prodrug Design Implications:
These insights enable rational prodrug designs that leverage stereoelectronic effects to control activation kinetics and site-specificity while minimizing metabolic side reactions.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2